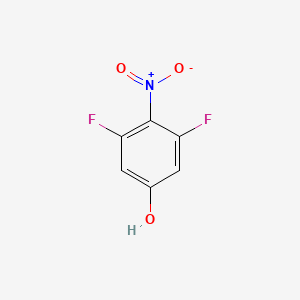![molecular formula C10H14O3 B1602405 4-Formylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 96102-85-1](/img/structure/B1602405.png)
4-Formylbicyclo[2.2.2]octane-1-carboxylic acid
Descripción general
Descripción
4-Formylbicyclo[222]octane-1-carboxylic acid is an organic compound with the molecular formula C10H14O3 It is a bicyclic compound featuring a formyl group and a carboxylic acid group
Métodos De Preparación
The synthesis of 4-Formylbicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a precursor compound with sulfuric acid and acetic acid under an inert atmosphere at elevated temperatures. The reaction mixture is heated to 100°C and stirred for a specific duration, followed by cooling and filtration to obtain the desired product . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
4-Formylbicyclo[2.2.2]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Formylbicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Formylbicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of different products that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
4-Formylbicyclo[2.2.2]octane-1-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid:
The uniqueness of this compound lies in its combination of a formyl group and a carboxylic acid group, providing a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
4-formylbicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h7H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSDEYBYYPKZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586529 | |
| Record name | 4-Formylbicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96102-85-1 | |
| Record name | 4-Formylbicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602342.png)


